molecular formula C14H17Cl2NO4S B2486906 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide CAS No. 874787-59-4

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide

Cat. No.: B2486906
CAS No.: 874787-59-4
M. Wt: 366.25
InChI Key: WUOWHMQWEBJBKO-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide is a synthetic organic compound It is characterized by the presence of a dichlorophenoxy group, a dioxidotetrahydrothiophenyl group, and an ethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide typically involves multiple steps:

    Formation of the dichlorophenoxy intermediate: This step involves the reaction of 2,4-dichlorophenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the dioxidotetrahydrothiophenyl group: This can be achieved through a nucleophilic substitution reaction where the intermediate reacts with a thiophene derivative.

    Formation of the ethylacetamide moiety: The final step involves the acylation of the intermediate with ethylamine under controlled conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions may target the carbonyl group in the acetamide moiety.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating mixtures (e.g., nitric acid and sulfuric acid) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be studied for its potential bioactivity, including antimicrobial or herbicidal properties.

Medicine

Pharmaceutical research may explore its potential as a drug candidate, particularly if it exhibits biological activity.

Industry

In industry, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide would depend on its specific application. For instance, if it is used as a herbicide, it may inhibit specific enzymes or disrupt cellular processes in plants. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenoxyacetic acid (2,4-D): A well-known herbicide with a similar dichlorophenoxy structure.

    Thiophene derivatives: Compounds containing the thiophene ring, which are studied for various applications.

    Acetamide derivatives: Compounds with the acetamide functional group, which are common in pharmaceuticals.

Uniqueness

The uniqueness of 2-(2,4-dichlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-ethylacetamide lies in its combination of functional groups, which may confer unique chemical and biological properties.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(1,1-dioxothiolan-3-yl)-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17Cl2NO4S/c1-2-17(11-5-6-22(19,20)9-11)14(18)8-21-13-4-3-10(15)7-12(13)16/h3-4,7,11H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUOWHMQWEBJBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCS(=O)(=O)C1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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